molecular formula C15H15NO2 B12108885 2-[(4-methoxyphenyl)amino]-1-phenylEthanone CAS No. 5883-82-9

2-[(4-methoxyphenyl)amino]-1-phenylEthanone

Cat. No.: B12108885
CAS No.: 5883-82-9
M. Wt: 241.28 g/mol
InChI Key: WUJMJABZNLOYEK-UHFFFAOYSA-N
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Description

Ethanone, 2-[(4-methoxyphenyl)amino]-1-phenyl- is an organic compound with the molecular formula C15H15NO2. This compound is characterized by the presence of a phenyl group and a methoxyphenylamino group attached to an ethanone backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[(4-methoxyphenyl)amino]-1-phenyl- typically involves the reaction of 4-methoxyaniline with acetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the desired product. The reaction mixture is then heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of Ethanone, 2-[(4-methoxyphenyl)amino]-1-phenyl- is scaled up using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-[(4-methoxyphenyl)amino]-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Ethanone, 2-[(4-methoxyphenyl)amino]-1-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-[(4-methoxyphenyl)amino]-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to altered biochemical pathways. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure but with a hydroxy group instead of an amino group.

    1-(2-Amino-4-methoxyphenyl)ethanone: Similar structure but lacks the phenyl group.

Uniqueness

Ethanone, 2-[(4-methoxyphenyl)amino]-1-phenyl- is unique due to the presence of both a phenyl group and a methoxyphenylamino group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions.

Properties

CAS No.

5883-82-9

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(4-methoxyanilino)-1-phenylethanone

InChI

InChI=1S/C15H15NO2/c1-18-14-9-7-13(8-10-14)16-11-15(17)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3

InChI Key

WUJMJABZNLOYEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)C2=CC=CC=C2

Origin of Product

United States

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